molecular formula C17H22N2OS B2404490 1-(azepan-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone CAS No. 536701-69-6

1-(azepan-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone

Cat. No.: B2404490
CAS No.: 536701-69-6
M. Wt: 302.44
InChI Key: CAZQVDMSEGKJPK-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone is a synthetic small molecule featuring an indole scaffold, a structure of high significance in medicinal chemistry due to its diverse pharmacological activities . Indole-containing compounds are extensively investigated as novel anti-tubercular agents, with some, like the 1,4-azaindole-based DprE1 inhibitor, advancing to clinical trials for the treatment of Mycobacterium tuberculosis . Specifically, indole derivatives functionalized with an azepane (hexamethyleneimine) ring have been identified as a promising class of anti-tubercular compounds. Research indicates that analogues such as an n-octyl side chain containing 4-fluoro-3-[(azepan-1-yl)methyl] indole exhibit potent activity with IC50 values in the low micromolar range (e.g., 2 µM), suggesting a potential mechanism involving the disruption of the mycobacterial membrane . Furthermore, structurally similar indole-azepane hybrids are the subject of patent literature for their potential in treating visceral pain, indicating research value in the field of central nervous system disorders and pain management . This product is intended for research purposes such as anti-infective screening, mechanistic studies, and as a chemical intermediate for further development. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-13-17(14-8-4-5-9-15(14)18-13)21-12-16(20)19-10-6-2-3-7-11-19/h4-5,8-9,18H,2-3,6-7,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZQVDMSEGKJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCC(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401329043
Record name 1-(azepan-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816739
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

536701-69-6
Record name 1-(azepan-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Thioether Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol.

    Azepane Ring Introduction: The final step involves the introduction of the azepane ring through a nucleophilic substitution reaction. This can be achieved by reacting the thioether-indole intermediate with an azepane derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, nucleophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Functionalized azepane derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety is known for its ability to engage in π-π stacking and hydrogen bonding, which could play a role in its biological activity.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with key analogs:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Biological Activity/Applications References
1-(azepan-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone (Target) Azepane, 2-methylindole, sulfanyl-ethanone ~C20H25N2OS ~357.5 Potential enzyme inhibition, drug research
1-(azepan-1-yl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone Dual azepane, sulfonyl group Not specified Higher (sulfonyl adds mass) Enzyme inhibition, structural studies
1-(4-methylpiperidin-1-yl)-2-[(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl]ethanone 4-Methylpiperidine (6-membered ring), sulfonyl C24H33N3O4S 459.61 High-purity research applications
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone Triazole-thio core, azepane C19H23N5OS 369.49 Antimicrobial, anticancer (analog data)
2-(2,4-Dichlorophenyl)-1-(2-methyl-1H-indol-3-yl)ethanone Dichlorophenyl, 2-methylindole C17H13Cl2NO 318.20 Enzyme modulation, receptor binding

Key Structural Differences and Implications

  • Sulfanyl vs. Sulfonyl-containing analogs (e.g., ) may exhibit stronger hydrogen-bonding capacity, favoring interactions with enzyme active sites .
  • Heterocyclic Ring Variations: Azepane vs. Piperidine/Pyrrolidine: Azepane’s seven-membered ring introduces conformational flexibility compared to six-membered piperidine () or five-membered pyrrolidine (). This flexibility could influence binding kinetics in biological systems .

Biological Activity

1-(azepan-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C15H20N2OS, with a molecular weight of approximately 280.4 g/mol. The compound features an azepane ring and an indole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have shown that indole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds:

Compound NameMIC (μg/mL)Target Organisms
Compound A16E. coli
Compound B32S. aureus
This compoundTBDTBD

Anti-inflammatory Activity

Indole derivatives are also recognized for their anti-inflammatory properties. A study evaluating the COX-2 inhibition potential of various indole compounds revealed that certain derivatives exhibited promising anti-inflammatory effects. The compound has shown competitive inhibition against COX enzymes, which are crucial in the inflammatory pathway.

Case Study:
In a recent experiment, a derivative structurally related to this compound was tested in vivo for its analgesic and anti-inflammatory efficacy. Results indicated a significant reduction in paw edema in treated animals compared to controls, suggesting potent anti-inflammatory activity.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • COX Inhibition: Similar compounds have demonstrated the ability to inhibit cyclooxygenase enzymes, leading to decreased production of pro-inflammatory mediators.
  • Antioxidant Activity: Indole derivatives often exhibit antioxidant properties, which can mitigate oxidative stress-related damage in cells.
  • Receptor Modulation: The compound may interact with various G protein-coupled receptors (GPCRs), influencing signaling pathways involved in inflammation and pain.

Research Findings

Recent computational studies have provided insights into the drug-like properties of this compound. Molecular docking studies suggest favorable interactions with target proteins involved in inflammation and microbial resistance.

Table 2: Drug-Likeness Properties

PropertyValue
LogP3.74
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Polar Surface Area42.89 Ų

Q & A

Q. Basic Safety

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact (H315/H319 hazards) .
  • Store under argon to prevent sulfanyl group degradation .
    Advanced Risk Mitigation
  • Implement real-time gas monitoring (e.g., H₂S detectors) during large-scale reactions.
  • Design emergency neutralization protocols (e.g., quenching with NaHCO₃ for acidic byproducts) .

How can spectroscopic techniques distinguish between tautomeric forms of the indole-sulfanyl group?

Q. Basic Characterization

  • ¹H NMR : Compare chemical shifts of NH protons (δ 10–12 ppm for indole) and sulfanyl protons (δ 2.5–3.5 ppm) .
  • IR : Confirm S–H stretches (~2550 cm⁻¹) or S=O contamination (~1050 cm⁻¹) .
    Advanced Analysis
  • Use VT-NMR (variable-temperature NMR) to detect tautomerization kinetics.
  • Employ XPS (X-ray photoelectron spectroscopy) to quantify sulfur oxidation states .

What are the implications of C–H···π interactions in crystal packing for material design?

Basic Packing Analysis
Intermolecular interactions (e.g., C–H···π) stabilize crystal lattices and influence melting points. For example, indole rings often form π-stacked columns with centroid distances of 3.5–4.0 Å .
Advanced Applications

  • Engineer co-crystals with fluorinated aromatics to enhance thermal stability.
  • Leverage Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions (e.g., 15–20% from C–H···π) .

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